molecular formula C9H8KNO4 B014370 N-(2-Carboxyphenyl)glycine Monopotassium Salt CAS No. 22979-96-0

N-(2-Carboxyphenyl)glycine Monopotassium Salt

Cat. No.: B014370
CAS No.: 22979-96-0
M. Wt: 233.26 g/mol
InChI Key: GJYVLQVTUHSBAT-UHFFFAOYSA-M
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Scientific Research Applications

N-(2-Carboxyphenyl)glycine Monopotassium Salt has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.

    Industry: Utilized in the production of specialized chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carboxyphenyl)glycine Monopotassium Salt typically involves the reaction of 2-aminobenzoic acid with glycine in the presence of a potassium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Carboxyphenyl)glycine Monopotassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(2-Carboxyphenyl)glycine Monopotassium Salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are studied in research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of 2-aminobenzoic acid and glycine with the addition of a potassium salt. This unique structure allows it to interact with specific molecular targets and pathways, making it valuable in proteomics research .

Properties

IUPAC Name

potassium;2-(2-carboxyanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.K/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYVLQVTUHSBAT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409864
Record name N-(2-Carboxyphenyl)glycine Monopotassium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22979-96-0
Record name N-(2-Carboxyphenyl)glycine Monopotassium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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